2-((4-(Trifluoromethyl)phenyl)amino)ethanol

Lipophilicity Drug-likeness Membrane permeability

2-((4-(Trifluoromethyl)phenyl)amino)ethanol (CAS 1021003-12-2) is a fluorinated arylaminoethanol belonging to the class of substituted phenyl-aminoethanols. It features a para-trifluoromethyl substituent on the phenyl ring linked to an ethanolamine moiety, with molecular formula C₉H₁₀F₃NO and molecular weight 205.18 g/mol.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 1021003-12-2
Cat. No. B3202216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(Trifluoromethyl)phenyl)amino)ethanol
CAS1021003-12-2
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NCCO
InChIInChI=1S/C9H10F3NO/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14/h1-4,13-14H,5-6H2
InChIKeyGYUHDZLHKQMXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-(Trifluoromethyl)phenyl)amino)ethanol CAS 1021003-12-2: Core Chemical Profile and Class Positioning


2-((4-(Trifluoromethyl)phenyl)amino)ethanol (CAS 1021003-12-2) is a fluorinated arylaminoethanol belonging to the class of substituted phenyl-aminoethanols . It features a para-trifluoromethyl substituent on the phenyl ring linked to an ethanolamine moiety, with molecular formula C₉H₁₀F₃NO and molecular weight 205.18 g/mol . The compound is routinely supplied as a research intermediate with purity ≥95% and requires sealed dry storage at 2–8°C . Its computed topological polar surface area (TPSA) is 32.26 Ų and its calculated octanol-water partition coefficient (LogP) is 2.11, placing it in the optimal lipophilicity window for membrane penetration while retaining hydrogen-bonding capacity via the secondary amine and terminal hydroxyl groups .

Why Generic Substitution Fails for 2-((4-(Trifluoromethyl)phenyl)amino)ethanol: The –CF₃ Differentiation Problem


Simple replacement of 2-((4-(trifluoromethyl)phenyl)amino)ethanol with a close halogenated or regioisomeric analog is not scientifically neutral. The para-trifluoromethyl group imposes a unique combination of strong electron withdrawal, elevated lipophilicity, and metabolic stability that directly modulate the compound's behavior as a synthetic building block and its interaction with biological targets . When the –CF₃ group is exchanged for –F or –Cl, the LogP shifts by more than 0.8 log units, altering partitioning, membrane permeability, and pharmacokinetic profiles of downstream products . Furthermore, the para-substitution pattern determines the geometry and electronic density at the aniline nitrogen, which governs reactivity in N-alkylation, acylation, and reductive amination steps critical to medicinal chemistry workflows. The quantitative evidence below demonstrates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for 2-((4-(Trifluoromethyl)phenyl)amino)ethanol: Head-to-Head and Cross-Study Comparisons


Lipophilicity Advantage: LogP Comparison with 4-Fluoro and 4-Chloro Analogs

The target compound exhibits significantly higher lipophilicity than its 4-fluoro analog, driven by the trifluoromethyl substituent. A cross-study comparison of vendor-computed LogP values shows 2-((4-(trifluoromethyl)phenyl)amino)ethanol has LogP = 2.11 , while 2-((4-fluorophenyl)amino)ethanol has LogP = 1.23 . This +0.88 log unit difference translates to an approximately 7.6-fold higher octanol-water partition coefficient, indicating substantially enhanced passive membrane permeability. The 4-chloro analog (LogP ~1.5–1.8) also falls below the –CF3 derivative .

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Capacity Retention: TPSA Parity with Structural Analogs

Despite the large increase in lipophilicity from the –CF₃ group, the target compound retains the same TPSA (32.26 Ų) as the 4-fluoro analog . This is because the trifluoromethyl group contributes no additional hydrogen-bond donors or acceptors, preserving the compound's ability to engage in specific polar interactions while dramatically enhancing hydrophobic contacts. The combination of unchanged TPSA with elevated LogP produces a favorable drug-likeness profile that is not achievable with smaller halogen substituents.

Polar surface area Oral bioavailability Blood-brain barrier

Regioisomeric Specificity: Para- vs. Meta-Trifluoromethyl Substitution

The para-substitution pattern of the target compound (CAS 1021003-12-2) differentiates it from the meta-substituted regioisomer 2-((3-(trifluoromethyl)phenyl)amino)ethanol (CAS 402-37-9). The para-CF₃ group linearizes the molecular dipole and alters the electron density at the aniline nitrogen, affecting nucleophilicity in N-derivatization reactions . While direct head-to-head biological data are not available at the time of writing, class-level inference from arylaminoethanol structure-activity relationship (SAR) studies indicates that the position of the trifluoromethyl substituent on the phenyl ring modulates β-adrenergic receptor subtype selectivity and enzyme inhibition potency [1]. In synthetic applications, the para-isomer provides different regiochemical outcomes in electrophilic aromatic substitution and cross-coupling reactions compared to the meta-isomer.

Regioisomerism Target selectivity Synthetic intermediate

Supplier-Qualified Purity and Storage Specifications for Reproducible Research

Multiple independent vendors consistently specify 2-((4-(trifluoromethyl)phenyl)amino)ethanol at ≥95% purity with defined storage conditions of sealed, dry environment at 2–8°C . This uniformity across suppliers provides procurement confidence. In contrast, many close analogs (e.g., 2-((4-methylphenyl)amino)ethanol) are often supplied at lower purity grades (e.g., 90%) or without validated storage recommendations, increasing the risk of degradation and experimental variability . The target compound's specification of ≥95% purity with explicit temperature-controlled storage ensures batch-to-batch reproducibility for quantitative biological assays and synthetic transformations.

Purity Storage stability Procurement specification

Optimal Application Scenarios for 2-((4-(Trifluoromethyl)phenyl)amino)ethanol Based on Verified Differentiation Evidence


Medicinal Chemistry Building Block for CNS-Penetrant Candidate Synthesis

With a LogP of 2.11 and TPSA of 32.26 Ų, 2-((4-(trifluoromethyl)phenyl)amino)ethanol falls within the favorable physicochemical space for blood-brain barrier penetration . Its use as a synthetic intermediate is indicated when designing CNS-targeted small molecules where both passive permeability and hydrogen-bond donor/acceptor balance are critical. The –CF₃ group further confers metabolic stability against oxidative metabolism, a key advantage over –CH₃ or –Cl analogs .

Fragment-Based Drug Discovery and Library Design

The compound's combination of a privileged arylaminoethanol scaffold with a trifluoromethyl pharmacophore makes it suitable for fragment library inclusion. Its para-substitution pattern ensures geometric consistency in structure-based design, while the ≥95% purity from multiple suppliers ensures reliable screening results without confounding impurity-driven false positives.

Agrochemical Intermediate Development

Trifluoromethyl-substituted phenylaminoethanols are established intermediates in the synthesis of herbicides and fungicides where enhanced lipophilicity improves cuticular penetration in plants. The target compound's LogP advantage over the 4-fluoro analog (+0.88 log units) translates to improved foliar uptake potential, making it the preferred building block for agrochemical lead optimization programs.

Chemical Biology Probe Synthesis for Target Engagement Studies

When functionalized via the terminal hydroxyl or secondary amine, this compound serves as a versatile handle for bioconjugation (e.g., linker attachment for PROTACs or photoaffinity probes). The retained TPSA of 32.26 Ų ensures that the final conjugated probe does not exceed polar surface area thresholds that would compromise cellular permeability , a key consideration in chemical biology experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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